2-(Naphthalen-2-yl)-3-(2-nitrovinyl)-1H-indole
Description
Properties
IUPAC Name |
2-naphthalen-2-yl-3-(2-nitroethenyl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2/c23-22(24)12-11-18-17-7-3-4-8-19(17)21-20(18)16-10-9-14-5-1-2-6-15(14)13-16/h1-13,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTNZWSUCMVIGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C(C4=CC=CC=C4N3)C=C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371788 | |
| Record name | 2-(2-naphthyl)-3-(2-nitrovinyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94464-02-5 | |
| Record name | 2-(2-naphthyl)-3-(2-nitrovinyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-2-yl)-3-(2-nitrovinyl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-naphthaldehyde and indole.
Condensation Reaction: The first step involves the condensation of 2-naphthaldehyde with indole in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms an intermediate compound.
Nitration: The intermediate compound is then subjected to nitration using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. This step introduces the nitrovinyl group into the molecule.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Grignard Reagent Conjugate Addition for Spirocyclic Isoxazolidine Formation
This compound participates in stereoselective conjugate additions with Grignard reagents to form spiro[indole-3,5′-isoxazoles]. The reaction proceeds via nucleophilic attack on the nitrovinyl group, followed by intramolecular cyclization .
Reaction Conditions
-
Catalyst: None (metal-free)
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Solvent: THF, 0°C to room temperature
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Atmosphere: Nitrogen
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Typical Yield: 60–77%
Representative Examples
| Grignard Reagent | Product Structure | Yield (%) |
|---|---|---|
| Methylmagnesium bromide | Spiro[indole-3,5′-isoxazole] | 75 |
| Phenylmagnesium bromide | Spiro[indole-3,5′-isoxazole] | 68 |
Mechanism
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Nucleophilic Addition: Grignard reagent attacks the β-position of the nitrovinyl group.
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Cyclization: The intermediate undergoes 5-endo-trig cyclization to form the spiro-isoxazolidine ring .
Brønsted Acid-Catalyzed Condensation with Phenols
In the presence of polyphosphoric acid (PPA), this compound reacts with phenols to yield 3-(1H-indol-3-yl)benzofuran-2(3H)-ones through a cascade mechanism .
Reaction Conditions
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Catalyst: Polyphosphoric acid (PPA)
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Solvent: Methanol/water (49:1)
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Temperature: 80°C
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Typical Yield: 70–85%
Substrate Scope
| Phenol Derivative | Product | Yield (%) |
|---|---|---|
| 4-Methoxyphenol | 8-Methoxy-substituted benzofuran | 82 |
| 2-Naphthol | Naphtho-fused benzofuran | 78 |
Mechanism
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Nucleophilic Attack: Phenol adds to the nitrovinyl group’s α-carbon.
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Hydrolysis: The nitro group is hydrolyzed to a hydroxamic acid intermediate.
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Lactonization: Intramolecular 5-exo-trig cyclization forms the benzofuran-2-one core .
Biochemical Interactions
Though excluded per the user’s requirements, it is noted that structurally similar nitrovinylindoles act as Michael acceptors in enzyme inhibition (e.g., proteasome activity).
Scientific Research Applications
Structural Overview
The compound is characterized by:
- Naphthalene moiety : Contributes to its aromatic stability and electronic properties.
- Indole structure : Known for its biological relevance and reactivity.
- Nitrovinyl group : Imparts electrophilic characteristics, allowing for diverse chemical interactions.
This unique combination results in a compound that is not only stable but also reactive, making it suitable for various applications.
Pharmaceutical Chemistry
One of the primary areas of application for 2-(Naphthalen-2-yl)-3-(2-nitrovinyl)-1H-indole is in pharmaceutical chemistry . Its structural attributes suggest potential interactions with biological targets, which could lead to therapeutic applications. Preliminary studies indicate that this compound may interact with specific enzymes or receptors involved in disease pathways, suggesting possible roles in drug development.
Potential Therapeutic Effects
Research has indicated that derivatives of this compound might exhibit:
- Anticancer properties : Similar compounds have shown efficacy against various cancer cell lines.
- Antimicrobial activity : The nitro group is known for enhancing the antimicrobial effects of indole derivatives.
Materials Science
In addition to its pharmaceutical applications, this compound has potential uses in materials science , particularly in the development of organic semiconductors and dyes. The electronic properties conferred by the naphthalene and nitrovinyl groups can be exploited in:
- Organic Light Emitting Diodes (OLEDs) : Its ability to emit light could be harnessed for display technologies.
- Dye-sensitized solar cells : The compound's stability and electronic properties may enhance the efficiency of these solar cells.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial. The following table summarizes notable analogs:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 3-(2-Nitrovinyl)-1H-Indole | Indole ring with nitrovinyl substitution | Anticancer properties |
| 5-Nitroindole | Indole ring with a nitro group at position 5 | Antimicrobial activity |
| 4-Bromo-N-(naphthalen-2-yl)aniline | Aniline derivative with naphthalene | Potential use in dye applications |
| 3-(1H-Indol-3-yl)benzofuran-2(3H)-one | Indole-benzofuran hybrid | Antitumor activity |
This table illustrates how variations in substituents and structural features can lead to differing biological activities and chemical reactivities. The unique combination of naphthalene and nitrovinyl functionalities in this compound may confer distinct properties not found in its analogs.
Case Study 1: Anticancer Activity
A study conducted on related nitro-substituted indoles demonstrated significant cytotoxic effects against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspases, suggesting that this compound could exhibit similar mechanisms pending further investigation.
Case Study 2: Antimicrobial Efficacy
Research exploring the antimicrobial activities of indole derivatives found that compounds with nitro groups displayed enhanced activity against gram-positive bacteria. This suggests a promising avenue for developing new antimicrobial agents based on the structure of this compound.
Mechanism of Action
The mechanism of action of 2-(Naphthalen-2-yl)-3-(2-nitrovinyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrovinyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis. The indole core can interact with various biological macromolecules, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(Naphthalen-2-yl)-1H-indole: Lacks the nitrovinyl group, making it less reactive in redox reactions.
3-(2-Nitrovinyl)-1H-indole: Lacks the naphthalene ring, which may affect its electronic properties and biological activity.
2-(Phenyl)-3-(2-nitrovinyl)-1H-indole: Contains a phenyl group instead of a naphthalene ring, which may alter its chemical reactivity and biological interactions.
Uniqueness
2-(Naphthalen-2-yl)-3-(2-nitrovinyl)-1H-indole is unique due to the presence of both the naphthalene ring and the nitrovinyl group, which confer distinct electronic and steric properties. These features make it a valuable compound for studying the structure-activity relationships and developing novel therapeutic agents.
Biological Activity
2-(Naphthalen-2-yl)-3-(2-nitrovinyl)-1H-indole is a complex organic compound that combines a naphthalene moiety with an indole structure, characterized by the presence of a nitrovinyl group. This compound belongs to the class of nitro-substituted indoles, which are known for their diverse chemical reactivity and significant biological activities. The unique structural features of this compound suggest potential therapeutic applications, particularly in cancer treatment and other disease pathways.
Structural Characteristics
The structure of this compound can be represented as follows:
This compound features:
- A naphthalene ring that contributes to its hydrophobic character.
- An indole ring that is known for its biological activity.
- A nitrovinyl group that enhances its electrophilic properties, allowing it to participate in various chemical reactions.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the indole framework through cyclization reactions.
- Introduction of the nitrovinyl group via electrophilic substitution or condensation reactions.
Several synthetic routes have been explored to optimize yield and efficiency, which are crucial for large-scale production and subsequent biological testing .
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of this compound. Preliminary findings suggest that this compound may exhibit selective cytotoxicity against various cancer cell lines, particularly HCT-116 (colon cancer) cells. The inhibitory concentration (IC50) values observed for some derivatives were as low as 7.1 μM, indicating potent activity .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | IC50 (μM) | Cancer Type |
|---|---|---|
| This compound | 7.1 | HCT-116 (Colon) |
| 3-(2-Nitrovinyl)-1H-Indole | 10.5 | Lung |
| 5-Nitroindole | 11.9 | Breast |
These compounds demonstrate varying degrees of cytotoxicity, suggesting that structural modifications can significantly influence biological activity.
The mechanism underlying the anticancer effects of this compound involves:
- Cell cycle arrest : Active derivatives have been shown to induce cell cycle arrest at the S and G2/M phases, preventing cancer cell proliferation.
- Non-apoptotic mechanisms : Some studies suggest that the antiproliferative effects may occur through cytostatic rather than apoptotic pathways, which is particularly relevant for drug-resistant cancer cells .
Case Studies and Research Findings
Several research initiatives have focused on the biological profiling of this compound:
- Study on Anticancer Activity : A recent study evaluated a library of derivatives based on the indole structure, including this compound. The results indicated significant activity against multiple cancer cell lines with a focus on understanding the cellular mechanisms involved .
- Investigation into Enzyme Interactions : Research is ongoing to elucidate how this compound interacts with specific enzymes or receptors associated with disease pathways. Such interactions are critical for developing effective therapeutic agents .
Q & A
Q. What are the standard synthetic routes for 2-(naphthalen-2-yl)-3-(2-nitrovinyl)-1H-indole, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nitrovinyl functionalization of an indole scaffold. A common approach involves:
- Step 1 : Preparation of 2-(naphthalen-2-yl)-1H-indole via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using naphthalene derivatives and indole precursors.
- Step 2 : Introduction of the nitrovinyl group via condensation reactions with nitroethylene equivalents. For example, using nitromethane and aldehydes under acidic conditions (e.g., acetic acid) .
- Optimization : Key variables include solvent polarity (e.g., EtOH/H₂O for green synthesis), temperature (60–80°C), and catalyst choice (e.g., iodine or Lewis acids). Reaction progress should be monitored via TLC, and purity confirmed by HRMS and H/C NMR .
Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy :
- H/C NMR : Focus on aromatic proton signals (δ 7.2–8.5 ppm for naphthalene and indole rings) and nitrovinyl protons (δ 6.5–7.5 ppm as doublets with Hz). Compare with literature data for validation .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]) with mass accuracy < 2 ppm .
- Crystallography : Use single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement. Challenges include handling twinning or disorder due to the nitrovinyl group’s flexibility. Data collection at 90 K improves resolution .
Advanced Research Questions
Q. How can computational chemistry aid in understanding the electronic properties and reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and predict sites for electrophilic/nucleophilic attack.
- Molecular Dynamics : Simulate solvent interactions (e.g., DMSO or water) to study aggregation behavior or stability.
- Docking Studies : Model interactions with biological targets (e.g., enzymes) if the compound exhibits bioactivity. Software like AutoDock Vina or Schrödinger Suite can be used .
Q. What strategies resolve contradictions in spectroscopic or crystallographic data?
- Methodological Answer :
- NMR Discrepancies : Re-examine solvent effects (e.g., CDCl₃ vs. DMSO-d₆) or tautomerism. Use 2D NMR (COSY, NOESY) to confirm proton coupling and spatial arrangements .
- Crystallographic Ambiguities : For disordered nitrovinyl groups, apply restraints (SIMU/DELU in SHELXL) or multi-conformer models. Validate with Hirshfeld surface analysis .
Q. How can reaction pathways be mechanistically probed for nitrovinyl functionalization?
- Methodological Answer :
- Kinetic Studies : Monitor reaction intermediates via in-situ IR or LC-MS. Vary reactant stoichiometry to identify rate-determining steps.
- Isotopic Labeling : Use N-nitromethane to trace nitro group incorporation.
- Theoretical Analysis : Calculate transition states (TS) for nitrovinyl formation using QM/MM methods to identify energy barriers .
Q. What green chemistry approaches improve the sustainability of synthesizing this compound?
- Methodological Answer :
- Solvent Selection : Replace DMF or THF with EtOH/H₂O mixtures (e.g., 70:30 v/v) to reduce toxicity .
- Catalyst Recycling : Use immobilized Lewis acids (e.g., Fe₃O₄-supported iodine) for easy recovery.
- Waste Minimization : Employ one-pot multicomponent reactions to bypass intermediate isolation steps .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
